Product packaging for Ethyl 3-fluoro-4-(trifluoromethyl)benzoate(Cat. No.:CAS No. 773135-31-2)

Ethyl 3-fluoro-4-(trifluoromethyl)benzoate

Cat. No.: B2688238
CAS No.: 773135-31-2
M. Wt: 236.166
InChI Key: ZFZLIWMILLNIBO-UHFFFAOYSA-N
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Description

Significance of Fluorinated Benzoate (B1203000) Esters in Chemical Synthesis

Fluorinated benzoate esters, the class of compounds to which Ethyl 3-fluoro-4-(trifluoromethyl)benzoate belongs, are of considerable importance in synthetic chemistry. The incorporation of fluorine-containing groups into the benzoate structure dramatically alters the molecule's physicochemical properties compared to their non-fluorinated analogues. These modifications are strategically employed by chemists to fine-tune characteristics such as metabolic stability, lipophilicity, and binding affinity to biological targets. tandfonline.com Consequently, these esters are frequently utilized as precursors in the development of new drugs and advanced materials. numberanalytics.com

The strategic placement of fluorine atoms and trifluoromethyl (-CF3) groups on an aromatic ring is a widely used tactic in medicinal chemistry and materials science. tandfonline.com Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect, which can modulate the acidity (pKa) of nearby functional groups and influence the electron density of the aromatic ring. mdpi.comacs.org Despite its strong electronegativity, the fluorine atom is relatively small (van der Waals radius of 1.47 Å), comparable in size to a hydrogen atom (1.20 Å). tandfonline.comnih.gov This allows it to act as a bioisostere for hydrogen, replacing a C-H bond with a more stable C-F bond, often without significant steric disruption. tandfonline.combenthamscience.com This substitution can block sites of metabolic oxidation, thereby increasing a drug's metabolic stability and half-life. mdpi.comacs.orgmdpi.com

The trifluoromethyl group is also a potent electron-withdrawing group, primarily through a strong inductive effect. vaia.comvaia.com Its presence deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. vaia.comwikipedia.org The -CF3 group significantly increases lipophilicity, which can enhance a molecule's ability to permeate biological membranes. nih.govmdpi.com The combination of high electronegativity, increased stability conferred by the strong C-F bonds, and its effect on lipophilicity makes the trifluoromethyl group a crucial substituent for modifying the pharmacokinetic and pharmacodynamic properties of bioactive molecules. mdpi.com

This compound is considered an advanced synthetic building block due to its specialized structure. The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound is "advanced" because it provides a pre-functionalized aromatic core with a specific and synthetically useful substitution pattern. Chemists can selectively target the ethyl ester group for transformations (e.g., hydrolysis to a carboxylic acid or amidation) or use the directing effects of the fluoro and trifluoromethyl substituents to perform further reactions on the aromatic ring. This pre-packaged functionality saves synthetic steps and allows for the efficient construction of intricate target molecules that are often pursued in drug discovery programs. numberanalytics.com

Historical Context of Fluorine Chemistry and Benzoate Derivatives

The field of organofluorine chemistry, which encompasses compounds like this compound, has a rich history dating back to the 19th century. numberanalytics.comwikipedia.org The journey began even before the isolation of elemental fluorine by Henri Moissan in 1886, a feat for which he received the Nobel Prize in Chemistry in 1906. numberanalytics.com Early work was challenging due to the extreme reactivity and toxicity of fluorine. numberanalytics.com Alexander Borodin synthesized the first benzoyl fluoride (B91410) in 1862, and the Belgian chemist Frédéric Swarts later developed key fluorination reactions that made organofluorine compounds more accessible. wikipedia.orgnumberanalytics.com The mid-20th century saw a surge of interest, particularly with the discovery of the unique properties of fluorocarbons and their applications, leading to the development of materials like Teflon and various pharmaceuticals. wikipedia.orgresearchgate.net

Benzoate derivatives, on the other hand, have been mainstays of organic chemistry for much longer. Benzoic acid was first described in the 16th century, and its esterification to form benzoates is a fundamental reaction. Benzoate esters are widely found in nature and are used extensively as protecting groups, intermediates, and functional components in a vast array of chemical syntheses. The convergence of these two historical streams—the long-established chemistry of benzoates and the specialized, more recent field of organofluorine chemistry—has given rise to valuable molecules like the subject of this article.

Structural Features and Electronic Properties of this compound

This compound is an aromatic ester. Its core is a benzene (B151609) ring, to which four different groups are attached: an ethyl ester (-COOCH2CH3), a fluorine atom (-F), a trifluoromethyl group (-CF3), and a hydrogen atom. The substituents are arranged in a specific pattern around the ring.

The electronic properties of the molecule are dominated by the strong electron-withdrawing nature of the substituents. The trifluoromethyl group and the fluorine atom pull electron density from the aromatic ring through the sigma-bond framework (a -I or negative inductive effect). vaia.comwikipedia.org The ester group is also deactivating towards electrophilic aromatic substitution. This cumulative electron withdrawal makes the aromatic ring significantly less nucleophilic than benzene. The fluorine atom can donate electron density back to the ring via resonance (+M effect), but this is generally outweighed by its strong inductive withdrawal. wikipedia.org This complex interplay of electronic effects governs the reactivity of the molecule in further chemical transformations.

Below is a table summarizing some of the key properties of the compound.

PropertyData
Molecular Formula C10H8F4O2
Molecular Weight 236.17 g/mol
CAS Number 773135-31-2 sigmaaldrich.com
Appearance Typically a liquid or low-melting solid
Key Structural Features 1,3,4-trisubstituted benzene ring
Functional Groups Ethyl ester, Fluoro, Trifluoromethyl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8F4O2 B2688238 Ethyl 3-fluoro-4-(trifluoromethyl)benzoate CAS No. 773135-31-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-fluoro-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-2-16-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZLIWMILLNIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Fluoro 4 Trifluoromethyl Benzoate and Precursors

Esterification Pathways

Esterification is the pivotal step in forming the final product from its carboxylic acid precursor. This can be achieved through classical acid-catalyzed methods or by employing alternative techniques to accommodate different substrate sensitivities and reaction conditions.

The most direct and conventional method for synthesizing Ethyl 3-fluoro-4-(trifluoromethyl)benzoate is the Fischer-Speier esterification of 3-fluoro-4-(trifluoromethyl)benzoic acid with ethanol. This reaction is typically catalyzed by a strong Brønsted acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). rug.nlresearchgate.net The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation. researchgate.net

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate Fischer esterification reactions. For substituted benzoic acids, microwave irradiation in a sealed vessel can significantly reduce reaction times compared to conventional heating methods. researchgate.net For instance, the esterification of a similar compound, 4-fluoro-3-nitrobenzoic acid, with ethanol and a catalytic amount of H₂SO₄ under microwave conditions yielded good results, demonstrating the applicability of this technique to electron-deficient benzoic acids. researchgate.net

Table 1: Conditions for Acid-Catalyzed Esterification of Substituted Benzoic Acids
ReactantAlcoholCatalystMethodKey ParametersYield
Benzoic AcidEthanolSulfuric AcidConventional HeatingExcess ethanol, refluxModerate to High researchgate.net
4-Fluoro-3-nitrobenzoic acidEthanolSulfuric AcidSealed-Vessel Microwave130-150°C, 15 minGood researchgate.net
Fluorinated Benzoic AcidsMethanolUiO-66-NH2 (Solid Acid)Conventional Heating150°C, 10 hoursHigh researchgate.net

Beyond traditional acid catalysis, other methods can be employed for the esterification of 3-fluoro-4-(trifluoromethyl)benzoic acid, which can be advantageous under milder conditions or for substrates sensitive to strong acids.

Carbodiimide-Mediated Coupling: Reagents like N,N′-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) can be used to activate the carboxylic acid. rug.nl In the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), the activated acid readily reacts with ethanol to form the ester. This method was successfully used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates from 4-(trifluoromethyl)benzoic acid. chemicalbook.comsigmaaldrich.com

Acyl Chloride Formation: The carboxylic acid can be converted to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-fluoro-4-(trifluoromethyl)benzoyl chloride can then be reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine, to yield the ethyl ester.

Solid-Acid Catalysis: Heterogeneous catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, offer a solvent-free and environmentally friendlier alternative to mineral acids. ijstr.org These solid acids can effectively catalyze the esterification of substituted benzoic acids with various alcohols, providing high yields and easy catalyst separation. ijstr.org Similarly, metal-organic frameworks like UiO-66-NH2 have been demonstrated as efficient heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids. researchgate.net

Trifluoromethylation and Fluorination Strategies

The synthesis of the key precursor, 3-fluoro-4-(trifluoromethyl)benzoic acid, requires the specific introduction of both a trifluoromethyl group and a fluorine atom onto an aromatic ring. The order and method of these introductions are critical for achieving the desired substitution pattern.

The trifluoromethyl (CF₃) group is a crucial substituent in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability and lipophilicity. wikipedia.orgbeilstein-journals.org Several methods exist for its introduction onto aromatic systems.

Radical Trifluoromethylation: This approach involves the generation of a trifluoromethyl radical (•CF₃), which then adds to the aromatic ring. Reagents like trifluoroiodomethane (CF₃I) in the presence of a radical initiator (e.g., triethylborane) or sodium trifluoromethanesulfinate (Langlois' reagent) can be used. wikipedia.org

Nucleophilic Trifluoromethylation: The trifluoromethyl anion (CF₃⁻) or its synthetic equivalent can be introduced via nucleophilic aromatic substitution on an appropriately activated aromatic substrate. The Ruppert-Prakash reagent, trifluoromethyltrimethylsilane (TMSCF₃), is a widely used source for the CF₃⁻ anion upon activation with a fluoride (B91410) source. wikipedia.org

Electrophilic Trifluoromethylation: Electrophilic trifluoromethylating agents, such as Umemoto or Togni reagents, can deliver a "CF₃⁺" synthon to electron-rich aromatic systems.

From Trichloromethyl Groups: A common industrial route involves the fluorination of a trichloromethyl group. For instance, 3-(trichloromethyl)toluene can be fluorinated using HF to yield 3-(trifluoromethyl)toluene, which can then be further functionalized. A patented process describes the preparation of 3-trifluoromethyl benzoic acid starting from metaxylene, which is chlorinated to form meta-bis(trichloromethylbenzene), then fluorinated with hydrogen fluoride, and finally hydrolyzed. google.com

Table 2: Common Strategies for Aromatic Trifluoromethylation
MethodTypical Reagent(s)MechanismSubstrate Example
RadicalCF₃I / TriethylboraneRadical AdditionAryl Halides, Arenes
NucleophilicTMSCF₃ / Fluoride SourceNucleophilic AttackCarbonyls, Aryl Halides
From TrichloromethylHF or SbF₃Halogen ExchangeBenzotrichlorides
ElectrophilicUmemoto/Togni ReagentsElectrophilic SubstitutionElectron-rich Arenes

Achieving the correct placement of the fluorine atom at the 3-position relative to the trifluoromethyl and carboxyl groups requires a regioselective fluorination method.

The directing effects of the substituents on the aromatic ring are paramount. Both the trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups are electron-withdrawing and meta-directing for electrophilic aromatic substitution. Therefore, starting with 4-(trifluoromethyl)benzoic acid, an electrophilic fluorination reaction would be expected to direct the incoming fluorine atom to the 3-position.

Modern electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄), are widely used for the regioselective fluorination of aromatic compounds under relatively mild conditions. The synthesis of a related compound, 5-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid, can leverage the directing effects of the CF₃ group to guide electrophilic halogenation. evitachem.com This principle can be applied to the fluorination of 4-(trifluoromethyl)benzoic acid to produce the desired 3-fluoro-4-(trifluoromethyl)benzoic acid precursor.

Multi-Step Synthesis from Simpler Starting Materials

A complete synthesis of this compound from basic starting materials involves a logical sequence of the reactions described above. A plausible synthetic route could begin with a readily available substituted toluene.

One potential pathway starts from 4-bromotoluene:

Trifluoromethylation: The bromo-group can be substituted with a trifluoromethyl group using a copper-catalyzed reaction with a suitable trifluoromethylating agent like methyl fluorosulfate, although this can require harsh conditions. A more modern approach might involve cross-coupling reactions.

Oxidation: The methyl group of the resulting 4-(trifluoromethyl)toluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid, yielding 4-(trifluoromethyl)benzoic acid.

Regioselective Fluorination: As described in section 2.2.2, electrophilic fluorination of 4-(trifluoromethyl)benzoic acid using an agent like Selectfluor would introduce the fluorine atom at the 3-position to give 3-fluoro-4-(trifluoromethyl)benzoic acid.

Esterification: The final step is the Fischer esterification of the resulting acid with ethanol and a catalytic amount of sulfuric acid to produce this compound.

Another documented route to a related precursor, 3-fluoro-4-methyl-benzoic acid, starts from 2-fluoro-4-bromotoluene, which undergoes a Grignard reaction followed by carboxylation with carbon dioxide. prepchem.com This intermediate could then be trifluoromethylated, though selective introduction of the CF₃ group would be a key challenge.

Strategies for Aromatic Ring Construction and Functionalization

The construction of polysubstituted benzene (B151609) rings is a cornerstone of organic synthesis. researchgate.net For a molecule like this compound, synthetic strategies typically focus on the functionalization of a pre-existing benzene ring rather than a de novo construction, or benzannulation. researchgate.net The planning of such syntheses requires a deep understanding of the directing effects of the substituents being introduced. pressbooks.pub

The key challenge lies in achieving the desired 1,2,4-substitution pattern with three different groups. Retrosynthetic analysis, or working backward from the target molecule, is a common strategy to devise a viable synthetic pathway. pressbooks.pub The order of introduction of the fluorine, trifluoromethyl, and carboxyl groups is critical, as the directing effects of the groups already present on the ring will influence the position of subsequent substitutions. pressbooks.pub For instance, the trifluoromethyl group (-CF3) is a strong electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution, while the fluoro group (-F) is an ortho-, para-director. youtube.commdpi.com The carboxyl group (or its ester derivative) is also a meta-director. This interplay of directing effects must be carefully managed to ensure the correct isomer is formed.

Sequential Introduction of Halogen and Trifluoromethyl Moieties

The specific arrangement of the fluorine and trifluoromethyl groups in this compound suggests a carefully planned sequence of reactions. The introduction of fluorine and fluorine-containing functional groups onto aromatic rings is a significant area of research in medicinal and materials chemistry. harvard.eduspringernature.com

A plausible synthetic route to the key intermediate, 3-fluoro-4-(trifluoromethyl)benzoic acid, often starts with a precursor that already contains one of the key functional groups. For example, a synthesis could begin with 4-(trifluoromethyl)aniline or a related compound. The trifluoromethyl group's strong deactivating and meta-directing nature would necessitate specific strategies to introduce a fluorine atom at the adjacent position. youtube.com

Common strategies for introducing these groups include:

Fluorination: Direct C-H fluorination is a developing field, but often requires specific directing groups to achieve regioselectivity. harvard.edu More traditional methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, can be used to introduce fluorine onto an aromatic ring derived from an amino group. mit.edu

Trifluoromethylation: The trifluoromethyl group can be introduced through various methods, including the use of trifluoromethylating reagents in transition-metal-catalyzed cross-coupling reactions or by converting a carboxylic acid or its derivative. harvard.edugoogle.com The stability of the trifluoromethyl group is generally high, but it can undergo decomposition under certain conditions, such as in the presence of strong acids or some transition metal catalysts. nih.gov

The synthesis of the precursor 3-fluoro-4-(trifluoromethyl)benzoic acid has been documented, indicating that viable pathways for the sequential introduction of these groups exist.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition-metal catalysis and organocatalysis are instrumental in the synthesis of compounds like this compound.

Transition-Metal Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition-metal catalysis is essential for forming carbon-fluorine (C-F) and carbon-trifluoromethyl (C-CF3) bonds, which are key to synthesizing the target molecule. nih.govresearchgate.net These catalysts facilitate reactions that are often difficult to achieve through other means.

C-F Bond Formation: The development of methods for transition-metal-catalyzed C-F bond formation is a highly desirable area of research. uiowa.edu Catalysts based on palladium, nickel, rhodium, and iridium have been employed to facilitate the nucleophilic substitution of various leaving groups with a fluoride ion. mit.eduuiowa.edurutgers.edu These methods offer an alternative to traditional fluorination techniques and can provide improved functional group tolerance.

C-CF3 Bond Formation: Transition-metal-catalyzed cross-coupling reactions are a powerful tool for introducing the trifluoromethyl group onto an aromatic ring. Reagents such as trifluoromethyltrimethylsilane (TMSCF3) or trifluoromethyl-containing metal complexes are often used in conjunction with palladium or copper catalysts to couple with aryl halides or other suitable precursors.

The table below summarizes some transition metals used in relevant bond formation reactions.

Catalyst MetalBond FormedReaction TypeReference
Palladium (Pd)C-N, C-FCross-coupling, Arylation mit.edu
Nickel (Ni)C-NCross-coupling mit.edu
Rhodium (Rh)C-FNucleophilic Substitution uiowa.edu
Iridium (Ir)C-FNucleophilic Substitution uiowa.edu
Copper (Cu)C-CF2HCross-coupling harvard.edu

Organocatalysis in Benzoate (B1203000) Ester Synthesis

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid, 3-fluoro-4-(trifluoromethyl)benzoic acid. While classic Fischer esterification using a strong mineral acid catalyst is possible, organocatalysis offers a milder and often more selective alternative. researchgate.net

Organocatalysts are small organic molecules that can accelerate chemical reactions. For esterification, nucleophilic catalysts are commonly employed.

4-Dimethylaminopyridine (DMAP): DMAP is a highly effective catalyst for acylation and esterification reactions, often used with activating agents like dicyclohexylcarbodiimide (DCC). researchgate.net

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU has been shown to be an effective nucleophilic catalyst for carboxylic acid esterification with reagents like dimethyl carbonate. researchgate.net

Chiral Brønsted Acids: For atroposelective esterification, chiral Brønsted acids have been developed, highlighting the advanced capabilities of organocatalysis, though this specific application is not required for the achiral target molecule. researchgate.net

Sulfur(IV)-based Organocatalysts: Novel sulfur-based catalysts have been designed for the direct esterification of carboxylic acids and alcohols through the activation of the carboxylic acid. rsc.org

These catalysts typically operate under mild conditions and can be more tolerant of other functional groups within the molecule compared to strong acid catalysts.

Process Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the scalability of a synthesis from the laboratory to larger-scale production. Key parameters that are typically investigated include temperature, pressure, and solvent choice.

Reaction Optimization Parameters (Temperature, Pressure, Solvent)

The optimization of the final esterification step is a prime example of where these parameters are critical. Studies on the esterification of various benzoic acids provide insight into how these factors can be manipulated for optimal results. researchgate.netdergipark.org.tr

Temperature: Esterification reactions are typically equilibrium-limited. Increasing the temperature can increase the reaction rate, but may not necessarily improve the final yield if the equilibrium is unfavorable. For example, in the microwave-assisted esterification of 4-fluoro-3-nitrobenzoic acid, temperatures between 130–150°C were found to be optimal. researchgate.net In another study on the esterification of benzoic acid, increasing the temperature from 55°C to 75°C significantly increased the conversion. dergipark.org.tr

Pressure: For reactions that produce a volatile byproduct, such as water in esterification, applying a vacuum can shift the equilibrium toward the products, thereby increasing the yield. rsc.org Conversely, conducting reactions in a sealed vessel can allow for heating solvents above their atmospheric boiling points, which can dramatically accelerate reaction rates. researchgate.net This technique is common in microwave-assisted synthesis.

Solvent: The choice of solvent can influence reaction rates and equilibria. In many modern esterification protocols, the alcohol reactant (in this case, ethanol) is used in excess and also serves as the solvent. researchgate.net In other cases, non-participating solvents are used. The polarity and boiling point of the solvent are key considerations. For instance, the synthesis of a different trifluoromethyl-containing benzoate ester utilized dimethylformamide (DMF) as the solvent. prepchem.com

The following table outlines the effects of various parameters on esterification reactions relevant to the synthesis of the target compound.

ParameterConditionEffect on EsterificationRationale / Example
Temperature Increase from 55°C to 75°CIncreased conversion (e.g., from 52.7% to 88.4%)Enhances reaction kinetics. dergipark.org.tr
Temperature Optimized at 130°CAchieved highest ester yieldBalances reaction rate against potential side reactions or equilibrium limitations. researchgate.net
Pressure Sealed-vessel (Microwave)Allows superheating of solventAccelerates reaction rates significantly compared to reflux conditions. researchgate.net
Pressure Vacuum ApplicationIncreased conversionRemoves water byproduct, shifting equilibrium towards the ester product. rsc.org
Solvent Excess Alcohol (Ethanol)Acts as both reactant and solventSimplifies the reaction setup and drives the equilibrium forward. researchgate.net
Solvent Dimethylformamide (DMF)Facilitates reactionHigh-boiling polar aprotic solvent suitable for nucleophilic substitution-type reactions. prepchem.com

Reactor Design and Continuous Flow Methodologies for Esterification

The industrial synthesis of specialty chemicals, such as this compound, is increasingly benefiting from the adoption of continuous flow methodologies. These approaches offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater consistency in product quality, and the potential for process automation and scalability. The design of the reactor is a critical component in the successful implementation of continuous esterification.

Continuous flow esterification of aromatic acids, including substituted benzoic acids, is often accomplished using various reactor designs, each with specific advantages. Common configurations include packed-bed reactors, microreactors, and continuous stirred-tank reactors (CSTRs). The choice of reactor is influenced by factors such as the reaction kinetics, the nature of the catalyst (homogeneous or heterogeneous), and the desired production scale.

For the esterification of 3-fluoro-4-(trifluoromethyl)benzoic acid with ethanol, a key consideration is the management of the reaction equilibrium. Esterification is a reversible reaction, and the continuous removal of water is crucial to drive the reaction towards the product side. This can be achieved through various process intensification strategies within the reactor design. For instance, membrane-integrated reactors, such as those used for pervaporation, can selectively remove water from the reaction mixture, thereby shifting the equilibrium and increasing the conversion to this compound under milder conditions.

Microreactors, with their high surface-area-to-volume ratio, offer exceptional control over reaction parameters. The precise temperature control possible in microreactors is particularly advantageous for managing the exothermic nature of some esterification reactions and for minimizing the formation of byproducts. Research on the continuous flow nitration of related compounds, such as 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid, in droplet-based microreactors highlights the enhanced safety and efficiency that can be achieved with this technology. soton.ac.uk

The selection of a suitable catalyst is also integral to the reactor design. Heterogeneous acid catalysts, like ion-exchange resins (e.g., Amberlyst-15), are often preferred in continuous flow systems. These solid catalysts can be packed into a column to create a packed-bed reactor. This design allows for the continuous flow of reactants over the catalyst bed, facilitating easy separation of the product from the catalyst and enabling catalyst reuse over extended periods. This approach avoids the corrosive nature and challenging separation associated with homogeneous catalysts like sulfuric acid.

While specific research on the continuous flow synthesis of this compound is limited, data from related processes provide valuable insights into the operational parameters. For instance, studies on the continuous flow esterification of benzoic acid in microwave reactors demonstrate the influence of temperature, residence time, and catalyst loading on reaction yield and conversion rates. researchgate.net

The following interactive data table illustrates typical parameters that would be investigated during the optimization of a continuous flow esterification process for a substituted benzoic acid, based on findings for analogous reactions.

ParameterRange InvestigatedOptimal Value (Illustrative)Effect on Conversion
Temperature (°C)80 - 160140Increased temperature generally increases the reaction rate, but can lead to side reactions if too high.
Residence Time (min)5 - 3015Longer residence times typically lead to higher conversion, up to the point of equilibrium.
Ethanol:Acid Molar Ratio3:1 - 10:18:1A higher excess of ethanol can shift the equilibrium towards the product, increasing conversion.
Catalyst Loading (wt%)1 - 53Higher catalyst loading increases the reaction rate, but can also lead to increased pressure drop in packed-bed reactors.
Flow Rate (mL/min)0.5 - 5.02.0Inversely related to residence time; a key parameter for controlling throughput and conversion.

Detailed research into the continuous flow synthesis of structurally similar compounds, such as floxacin intermediates from 2,4-dichloro-5-fluorobenzoic acid, has shown that rapid activation of the carboxylic acid can lead to highly efficient C-C bond formation under mild conditions in a continuous-flow system. researchgate.net This suggests that a two-step continuous process, involving the in-situ activation of 3-fluoro-4-(trifluoromethyl)benzoic acid followed by esterification, could be a highly effective strategy.

The design of a continuous flow process for the synthesis of this compound would likely involve a systematic study of these parameters to achieve high yield, purity, and throughput. The use of automated continuous flow systems allows for rapid screening of reaction conditions and the generation of large datasets for process optimization.

Below is a summary of research findings from the esterification of a similar substituted benzoic acid, Ethyl-4-fluoro-3-nitro benzoate, synthesized under microwave conditions, which can inform the design of a continuous flow process.

ParameterConditionYield (%)
Temperature90°C6
Temperature100°C16
Temperature130°C with optimized catalyst addition>95
Alcohol TypePrimary (e.g., Butanol)Highest
Alcohol TypeSecondaryIntermediate
Alcohol TypeTertiaryLowest

This data is derived from the batch microwave synthesis of Ethyl-4-fluoro-3-nitro benzoate and is presented here as an illustrative guide for potential continuous flow process development. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Fluoro 4 Trifluoromethyl Benzoate

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. The reaction rate and the position of substitution are heavily influenced by the existing substituents on the ring.

Influence of Fluorine and Trifluoromethyl Groups on Ring Activation/Deactivation

The benzene (B151609) ring of Ethyl 3-fluoro-4-(trifluoromethyl)benzoate is significantly deactivated towards electrophilic attack. This deactivation stems from the powerful electron-withdrawing properties of both the fluorine and trifluoromethyl substituents.

Trifluoromethyl Group (-CF3): The -CF3 group is one of the strongest deactivating groups. The high electronegativity of the three fluorine atoms creates a strong inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bond framework. masterorganicchemistry.compressbooks.pub This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. youtube.com For instance, the nitration of trifluoromethylbenzene is approximately 40,000 times slower than the nitration of benzene. vanderbilt.edu

Fluorine Atom (-F): As the most electronegative element, fluorine also deactivates the ring through a strong inductive effect (-I). masterorganicchemistry.com However, this is partially counteracted by a resonance effect (+M), where the lone pairs on the fluorine atom can be donated into the π-system of the ring. wikipedia.org Despite this resonance donation, the inductive effect is stronger, resulting in a net deactivation of the ring compared to benzene. Halogens are generally considered deactivating groups in EAS. masterorganicchemistry.com

The ethyl ester group is also a deactivating, electron-withdrawing group. The combined presence of these three groups makes the aromatic ring of this compound electron-poor and substantially less reactive in electrophilic aromatic substitution reactions.

SubstituentInductive EffectResonance EffectOverall Effect on Ring
-CF3 Strongly Withdrawing (-I)NoneStrongly Deactivating
-F Strongly Withdrawing (-I)Donating (+M)Deactivating
-COOEt Withdrawing (-I)Withdrawing (-M)Deactivating

Regioselectivity Studies of Further Substitutions

The positions at which an incoming electrophile will substitute on the ring are determined by the directing effects of the existing substituents. In this compound, these effects are in competition but ultimately converge.

Trifluoromethyl Group Director Effect: Strongly deactivating groups that withdraw electrons primarily through an inductive effect, like -CF3, are meta-directors. youtube.comvanderbilt.edulibretexts.org This is because the carbocation intermediates formed during ortho and para attack are significantly destabilized by having the positive charge adjacent to the electron-withdrawing group. youtube.comstackexchange.com Therefore, the -CF3 group at position C-4 directs incoming electrophiles to the positions meta to it, which are C-2 and C-6.

Fluorine Director Effect: Halogens are an exception to the general rule for deactivating groups; they are ortho, para-directors. pressbooks.pubwikipedia.org This is due to the resonance effect, where the lone pairs on the halogen can stabilize the positive charge of the carbocation intermediate in the ortho and para positions. The fluorine atom at C-3 would therefore direct incoming electrophiles to its ortho positions (C-2 and C-4) and its para position (C-6).

Combined Directing Influence: When considering the combined effects on this compound:

The -CF3 group at C-4 directs to C-2 and C-6.

The -F group at C-3 directs to C-2, C-4, and C-6.

Position C-4 is already substituted.

The ethyl ester group at C-1 directs meta to itself, to C-3 and C-5.

Both the primary directing groups (-F and -CF3) favor substitution at the C-2 and C-6 positions. Therefore, electrophilic substitution on this compound is predicted to occur at the positions ortho to the trifluoromethyl group and ortho/para to the fluorine atom.

Substituent PositionTypeDirects Electrophile To
C-1 (-COOEt)Meta-directorC-3, C-5
C-3 (-F)Ortho, para-directorC-2, C-4, C-6
C-4 (-CF3)Meta-directorC-2, C-6
Consensus Position(s) C-2, C-6

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups. The electron-poor nature of the ring in this compound makes it a suitable substrate for this type of reaction.

Role of Fluorine as a Leaving Group

In contrast to aliphatic substitution reactions (SN1/SN2) where fluoride (B91410) is a poor leaving group, fluorine is an excellent leaving group in SNAr reactions. The relative reactivity of halogens as leaving groups in SNAr is often F > Cl > Br > I.

Reactivity of the Ester Functionality

The conditions often employed for SNAr reactions, particularly those using strong basic nucleophiles like hydroxides or alkoxides, can lead to competing reactions involving the ester functionality. Esters are susceptible to base-catalyzed hydrolysis (saponification), which would convert the ethyl ester to a carboxylate salt. acsgcipr.orgquora.com

If a strong nucleophile is used, it may attack the electrophilic carbonyl carbon of the ester group in a nucleophilic acyl substitution reaction, in addition to or instead of attacking the aromatic ring. Therefore, the choice of nucleophile and reaction conditions is critical to achieve selective SNAr at the C-3 position without affecting the ester group. Weaker, non-basic nucleophiles would be preferred to minimize side reactions. Some SNAr reactions can be conducted in ester solvents, but this is generally incompatible with strong basic reagents. acsgcipr.org

Hydrolysis and Transesterification Reactions

Hydrolysis

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-fluoro-4-(trifluoromethyl)benzoic acid, under either acidic or basic conditions. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process that involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. saskoer.ca The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. The resulting carboxylic acid is then deprotonated by the base to form the carboxylate salt. quora.comsaskoer.ca Subsequent acidification is required to obtain the free carboxylic acid. sserc.org.uk The presence of the electron-withdrawing -F and -CF3 groups increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack and thus increasing the rate of saponification compared to unsubstituted ethyl benzoate (B1203000). researchgate.net

Acid-Catalyzed Hydrolysis: This is a reversible reaction, essentially the reverse of a Fischer esterification. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which activates the ester toward attack by a weak nucleophile like water. libretexts.org The reaction equilibrium can be driven towards the products by using a large excess of water.

Transesterification

Transesterification is a process that converts one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. ucla.edu For this compound, reaction with an alcohol (R'-OH) would yield a new ester, Alkyl 3-fluoro-4-(trifluoromethyl)benzoate, and ethanol.

The reaction is an equilibrium process. To drive the reaction to completion, the reactant alcohol is often used in a large excess as the solvent, or the ethanol by-product is removed as it is formed. ucla.edulibretexts.org Both acid- and base-catalyzed mechanisms proceed through nucleophilic attack on the ester carbonyl, similar to hydrolysis. libretexts.org Base-catalyzed transesterification is often efficient and can be achieved with catalysts like lithium hexamethyldisilazide (LiHMDS) under solvent-free conditions. researchgate.net

Reaction Kinetics and Equilibrium Studies

The hydrolysis of esters, such as this compound, can be either acid or base-catalyzed. The base-promoted hydrolysis is a saponification reaction that is effectively irreversible, as the resulting carboxylate is deprotonated under basic conditions. The acid-catalyzed hydrolysis, on the other hand, is a reversible process, and the position of the equilibrium is dependent on the concentrations of reactants and products.

The electron-withdrawing nature of the fluorine and trifluoromethyl substituents is expected to have a pronounced effect on the reaction rates. In alkaline hydrolysis, these groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. This generally leads to an increase in the rate of hydrolysis compared to unsubstituted ethyl benzoate. Conversely, in acid-catalyzed esterification, the electron-withdrawing groups decrease the basicity of the carbonyl oxygen, which can slow down the initial protonation step, potentially leading to slower esterification rates compared to electron-rich benzoic acids.

To illustrate the effect of substituents on the kinetics of ester hydrolysis, the following table presents data for the alkaline hydrolysis of various substituted phenyl benzoates. While not a direct analogue, this data demonstrates the significant impact of electron-withdrawing and electron-donating groups on reaction rates.

Table 1: Second-Order Rate Constants (k₂) for the Alkaline Hydrolysis of Substituted Phenyl Benzoates in Aqueous 2.25 M Bu₄NBr at 50 °C

Substituent (X) in C₆H₅CO₂C₆H₄–Xσ°k₂ (M⁻¹ s⁻¹)
H0.000.123
3-Cl0.370.832
3-CH₃-0.070.081
3-NH₂-0.150.054
3-NO₂0.704.47
4-F0.170.355
4-NO₂0.786.17
2-Cl0.200.204
2-F0.170.234
2-CH₃-0.050.046
2-OCH₃-0.120.038
2-NO₂0.822.14

Data extrapolated from studies on substituted phenyl benzoates and intended for illustrative purposes to show substituent effects.

Catalyst Influence on Ester Cleavage and Formation

Catalysts play a crucial role in both the formation (esterification) and cleavage (hydrolysis) of this compound.

Esterification: The formation of this ester from 3-fluoro-4-(trifluoromethyl)benzoic acid and ethanol is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the ethanol. Heterogeneous catalysts, such as acidic ion-exchange resins, can also be employed to simplify product purification.

Ester Cleavage (Hydrolysis):

Acid-Catalyzed Hydrolysis: Strong acids catalyze the hydrolysis by protonating the carbonyl oxygen, making the carbonyl carbon more susceptible to attack by water.

Base-Mediated Hydrolysis (Saponification): Strong bases, such as sodium hydroxide or potassium hydroxide, are highly effective for the cleavage of the ester. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Enzymatic Hydrolysis: Lipases are enzymes that can catalyze the hydrolysis of esters under mild conditions. The use of enzymes can offer high selectivity and is an area of growing interest in green chemistry.

Metal-Catalyzed Cleavage: While less common for simple hydrolysis, palladium catalysts have been shown to be involved in the reductive cleavage of aromatic esters, although this typically leads to different products than simple hydrolysis.

The choice of catalyst can significantly impact the reaction conditions required and the selectivity of the process. For industrial applications, heterogeneous catalysts are often preferred due to their ease of separation and potential for reuse.

Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The aromatic ring of this compound is a potential substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity in these reactions is highly dependent on the nature of the leaving group on the aromatic ring. While the fluorine atom can participate in certain cross-coupling reactions, it is generally less reactive than heavier halogens (Cl, Br, I). Therefore, for practical synthetic applications, a bromo or iodo derivative of this compound would typically be used.

Reactivity at Aromatic Halogen Positions

The C-F bond is the strongest carbon-halogen bond, making its activation in cross-coupling reactions challenging. However, advancements in catalyst design have enabled the use of aryl fluorides in some coupling reactions, particularly when the aromatic ring is activated by electron-withdrawing groups, as is the case for this compound. The trifluoromethyl group at the para position and the fluorine at the meta position both contribute to a lower electron density on the aromatic ring, which can facilitate the oxidative addition of a palladium(0) catalyst to the C-F bond.

In a scenario where a heavier halogen (e.g., bromine or iodine) is present on the ring in addition to the fluorine, the C-Br or C-I bond would be significantly more reactive and would selectively undergo oxidative addition in a palladium-catalyzed cycle. The general reactivity order for aryl halides in these reactions is I > Br > OTf > Cl > F.

Catalytic Systems for Cross-Coupling Involving Fluorinated Benzoates

The success of cross-coupling reactions with fluorinated benzoates hinges on the selection of an appropriate catalytic system, which typically includes a palladium precursor and a supporting ligand.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an aryl halide. For fluorinated substrates, catalyst systems often employ electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine or biaryl phosphines (e.g., SPhos, XPhos), which promote the oxidative addition of the aryl halide to the Pd(0) center. A base, such as a carbonate or phosphate, is required to activate the organoboron species.

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene. The presence of electron-withdrawing groups on the aryl halide, as in this compound, generally enhances the reactivity. Typical catalysts include palladium acetate or palladium chloride with phosphine ligands.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. It is co-catalyzed by palladium and copper salts. The choice of palladium catalyst and ligand is crucial, with systems similar to those used in Suzuki-Miyaura coupling often being effective.

The following table provides a general overview of catalytic systems used for cross-coupling reactions of aryl halides, which can be adapted for fluorinated benzoates.

Table 2: General Catalytic Systems for Cross-Coupling Reactions of Aryl Halides

ReactionPalladium PrecursorLigandBaseCo-catalyst
Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃PPh₃, P(t-Bu)₃, SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄None
HeckPd(OAc)₂, PdCl₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃None
SonogashiraPdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, piperidineCuI

This table presents common catalytic systems and is not exhaustive. The optimal conditions can vary depending on the specific substrates.

Functional Group Transformations of the Ester Moiety

The ethyl ester group of this compound can undergo various transformations to yield other functional groups.

Reduction to Alcohols

The ester functionality can be reduced to a primary alcohol, (3-fluoro-4-(trifluoromethyl)phenyl)methanol. This transformation is a common and important reaction in organic synthesis.

Strong reducing agents are typically required for the reduction of esters.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and commonly used reagent for the reduction of esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester.

Sodium Borohydride (NaBH₄): This reducing agent is generally not strong enough to reduce esters under standard conditions. However, its reactivity can be enhanced by the addition of certain additives or by using it in specific solvent systems at elevated temperatures.

Diisobutylaluminium Hydride (DIBAL-H): This is another powerful reducing agent that can be used for this transformation.

The presence of the fluorine and trifluoromethyl groups on the aromatic ring is not expected to interfere with the reduction of the ester group by these strong hydride reagents.

The general reaction for the reduction of an ethyl benzoate to a benzyl alcohol is as follows:

C₆H₅COOCH₂CH₃ + 2[H] → C₆H₅CH₂OH + CH₃CH₂OH

In the case of this compound, the product would be (3-fluoro-4-(trifluoromethyl)phenyl)methanol and ethanol.

Amidation Reactions

The conversion of this compound into various amide derivatives is a key transformation. This reaction, known as aminolysis, involves the nucleophilic acyl substitution of the ethoxy group of the ester with an amine. The presence of two strong electron-withdrawing groups (fluoro and trifluoromethyl) on the benzene ring significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Consequently, this substrate is expected to react readily with primary and secondary amines to form the corresponding N-substituted amides.

The general mechanism proceeds via a tetrahedral intermediate. An amine molecule attacks the carbonyl carbon, followed by the elimination of an ethanol molecule. The reaction can be performed by heating the ester directly with the amine, sometimes with a catalyst, or by using alternative methods like mechanochemical ball-milling which has been shown to be effective for direct amidation of various esters. chemrxiv.org

Below is a table illustrating the expected products from the reaction of this compound with a selection of amines.

Amine ReactantExpected Amide ProductReaction Conditions
Ammonia (NH₃)3-Fluoro-4-(trifluoromethyl)benzamideHeating in a sealed vessel
Methylamine (CH₃NH₂)N-Methyl-3-fluoro-4-(trifluoromethyl)benzamideHeating in a suitable solvent (e.g., THF, Toluene)
Diethylamine ((CH₃CH₂)₂NH)N,N-Diethyl-3-fluoro-4-(trifluoromethyl)benzamideHeating, potentially with a catalyst (e.g., NaOtBu)
Aniline (C₆H₅NH₂)N-Phenyl-3-fluoro-4-(trifluoromethyl)benzamideHigher temperatures, possible catalyst

Conversion to Other Carboxylic Acid Derivatives

The ester functional group of this compound serves as a versatile precursor for the synthesis of other important carboxylic acid derivatives.

Hydrolysis to Carboxylic Acid: The most fundamental conversion is the hydrolysis of the ester to its corresponding carboxylic acid, 3-fluoro-4-(trifluoromethyl)benzoic acid. This reaction can be achieved under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Base-promoted hydrolysis (Saponification): This is a common and typically irreversible method. The ester is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide. The reaction yields the sodium salt of the carboxylic acid (sodium 3-fluoro-4-(trifluoromethyl)benzoate) and ethanol. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to precipitate the free carboxylic acid. libretexts.orgsserc.org.uk

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄). To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk

Conversion to Acid Chloride: Once the carboxylic acid is obtained via hydrolysis, it can be converted into the more reactive acid chloride, 3-fluoro-4-(trifluoromethyl)benzoyl chloride. This is a crucial intermediate for the synthesis of a wide range of amides and esters that may be difficult to prepare directly from the ethyl ester. Standard chlorinating agents are effective for this transformation, including:

Thionyl chloride (SOCl₂)

Oxalyl chloride ((COCl)₂)

Triphosgene, which serves as a safer solid substitute for phosgene.

The following table summarizes these key conversions.

Starting MaterialReagentsProductDerivative Type
This compound1. NaOH (aq), Heat 2. HCl (aq)3-Fluoro-4-(trifluoromethyl)benzoic acidCarboxylic Acid
3-Fluoro-4-(trifluoromethyl)benzoic acidSOCl₂, Heat3-Fluoro-4-(trifluoromethyl)benzoyl chlorideAcid Chloride

Reactivity of the Trifluoromethyl Group

Stability and Potential for Further Derivatization

The trifluoromethyl (-CF₃) group is renowned for its exceptional chemical and thermal stability. This robustness is attributed to the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. As a result, the -CF₃ group on an aromatic ring is inert to a wide range of reaction conditions that typically transform other functional groups.

Under the conditions used for amidation or hydrolysis of the ester group, the trifluoromethyl group remains intact. It is resistant to attack by common nucleophiles, acids, and bases. While the -CF₃ group is generally considered a stable spectator, recent advances in synthetic chemistry have shown that its C-F bonds can be selectively functionalized, although this remains a significant challenge. Such transformations often require specific directing groups on the substrate or the use of potent reagents like strong reducing agents or specialized transition-metal catalysts under specific conditions. For most synthetic applications involving this compound, however, the trifluoromethyl group can be regarded as a highly stable and unreactive moiety.

Electronic Effects on Adjacent Functional Groups

The trifluoromethyl group exerts a profound electronic influence on the reactivity of the entire molecule, primarily through a powerful electron-withdrawing inductive effect (-I effect).

The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the rest of the molecule through the sigma bond network. This has two major consequences for the reactivity of this compound:

Activation of the Ester Group: The strong -I effect of the -CF₃ group, in conjunction with the -I effect of the fluorine atom at the meta position, significantly reduces the electron density at the carbonyl carbon of the ester. This makes the carbonyl carbon more electrophilic and therefore more susceptible to attack by nucleophiles. This electronic activation facilitates the amidation and hydrolysis reactions discussed in the preceding sections, allowing them to proceed more readily than they would on an unsubstituted or electron-rich aromatic ring. studypug.com

Deactivation of the Aromatic Ring: The electron-withdrawing nature of the -CF₃ group deactivates the benzene ring towards electrophilic aromatic substitution. By pulling electron density out of the π-system, it makes the ring less nucleophilic and thus less reactive towards electrophiles. This deactivating effect is a common strategy used in medicinal chemistry to protect aromatic rings from in vivo metabolic oxidation. princeton.edu

The electronic properties of the trifluoromethyl group are summarized in the table below.

Electronic EffectDescriptionConsequence for Reactivity
Inductive Effect (-I) Strong electron withdrawal through sigma bonds due to the high electronegativity of fluorine atoms.Increases the electrophilicity of the ester's carbonyl carbon. Deactivates the aromatic ring towards electrophilic attack.
Resonance Effect Negligible; the -CF₃ group does not significantly participate in resonance with the aromatic ring.The inductive effect is the dominant factor in determining the group's electronic influence.

Applications As a Versatile Synthetic Intermediate and Building Block

Precursor for Complex Fluorinated Aromatic Compounds

The strategic placement of fluorine-containing groups on the ethyl 3-fluoro-4-(trifluoromethyl)benzoate scaffold makes it an ideal building block for creating more elaborate molecules where fluorine incorporation is essential for modulating properties such as lipophilicity, metabolic stability, and binding affinity.

One of the most direct applications of this compound is its role as a precursor to 3-fluoro-4-(trifluoromethyl)benzoic acid. ossila.comsigmaaldrich.com This conversion is typically achieved through standard ester hydrolysis. The resulting carboxylic acid is a valuable building block in its own right, particularly in the synthesis of active pharmaceutical ingredients (APIs). ossila.com For instance, 3-fluoro-4-(trifluoromethyl)benzoic acid is a crucial intermediate in the development of potassium channel openers, a class of drugs investigated for the treatment of epilepsy. ossila.com The synthesis of these therapeutic agents often involves condensation reactions between the benzoic acid derivative and other molecules, such as aminopyridines. ossila.com

Furthermore, the this compound framework can be elaborated to produce substituted anilines. While direct conversion is complex, a common synthetic strategy involves introducing a nitro group onto a related aromatic precursor, followed by chemical reduction to the corresponding aniline. This pathway is a well-established method for producing fluorinated anilines. researchgate.net The resulting anilines, such as 4-fluoro-3-(trifluoromethyl)aniline (B1329471) and 2-fluoro-4-(trifluoromethyl)aniline, are highly sought-after intermediates. ossila.comsigmaaldrich.com These fluorinated anilines serve as precursors for a variety of bicyclic and tricyclic heterocycles, including quinolines, quinoxalines, and phenazines, which are core structures in many medicinal chemistry programs. ossila.comossila.com

Table 1: Properties of Key Intermediates

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Use
This compound 773135-31-2 C10H8F4O2 236.16 Starting Material
3-Fluoro-4-(trifluoromethyl)benzoic acid 115754-21-7 C8H4F4O2 208.11 API Synthesis Intermediate ossila.comsigmaaldrich.com
4-Fluoro-3-(trifluoromethyl)aniline 2357-47-3 C7H5F4N 179.11 Polymer Synthesis Precursor sigmaaldrich.com

The presence of both a fluorine atom and a trifluoromethyl group makes this compound an important starting point for building more complex polyfluorinated aromatic systems. These motifs are of great interest in medicinal chemistry and materials science. Research into the synthesis of complex heterocyclic structures, such as isocoumarins from 2-ethynylbenzoates, has shown that the presence of a fluorine atom on the benzoate (B1203000) ring is well-tolerated during intricate cyclization reactions. nih.govacs.org This tolerance allows chemists to carry the fluorinated substitution pattern from a simple building block into a larger, more functional polycyclic molecule, preserving the beneficial properties conferred by the fluorine substituents. nih.govacs.org The stability and defined reactivity of the compound enable its integration into multi-step syntheses aimed at creating novel and structurally diverse fluorinated compounds.

Role in the Development of Advanced Chemical Entities

Beyond its use as a simple precursor, this compound plays a significant role as a foundational building block in the creation of advanced chemical entities, including high-value specialty chemicals and innovative functional materials.

The trifluoromethyl group is a key feature that enhances the chemical stability and reactivity of benzoate derivatives, making them essential building blocks in various sectors of the chemical industry. chemimpex.com Analogous fluorinated benzoic acids are employed in the synthesis of a range of specialty chemicals, including pharmaceuticals and agrochemicals. ossila.comchemimpex.comossila.com The trifluoromethyl group, in particular, is known to improve the metabolic stability and lipophilicity of drug candidates. acs.org This makes building blocks like this compound valuable in drug discovery for developing molecules with improved efficacy. chemimpex.com For example, related fluorinated benzoic acid structures have been incorporated into potential inhibitors of the influenza A virus. ossila.com

The unique electronic properties imparted by the fluorine and trifluoromethyl groups make this class of compounds attractive for the field of materials science. These substituents can influence properties such as thermal stability, chemical resistance, and the optical and electronic characteristics of polymers and other advanced materials.

Derivatives of the this compound scaffold are utilized in the synthesis of advanced polymers. For example, the related compound 4-fluoro-3-(trifluoromethyl)aniline has been explicitly used in the synthesis of well-defined rod-coil block copolymers. sigmaaldrich.com Specifically, it served as a monomer for creating trifluoromethylated poly(phenylene oxide) segments within the polymer architecture. sigmaaldrich.com This demonstrates a direct application pathway from a simple fluorinated aromatic building block to a complex, functional macromolecule. The incorporation of such fluorinated units is a key strategy for designing polymers with enhanced properties for specialized applications. chemimpex.comnih.gov

Table 2: List of Chemical Compounds

Compound Name
This compound
3-Fluoro-4-(trifluoromethyl)benzoic acid
4-Fluoro-3-(trifluoromethyl)aniline
2-Fluoro-4-(trifluoromethyl)aniline
1,2-difluoro-4-nitrobenzene
3-fluoro-4-morpholinoaniline
2-ethynylbenzoates
aminopyridines
isocoumarins
quinolines
quinoxalines
phenazines

Building Blocks for Functional Materials Research

Intermediates for Organic Electronic Materials

This compound is a promising, though not yet widely documented, intermediate in the synthesis of organic electronic materials. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules is a well-established strategy for tuning the electronic properties of materials. chemimpex.com These groups are strongly electron-withdrawing, which can lower the HOMO and LUMO energy levels of organic semiconductors, leading to improved stability and performance in electronic devices.

The design and synthesis of new organic semiconductors are fundamental to advancing organic electronics. lbl.gov While direct examples of the use of this compound are not prevalent in the literature, its structural motifs are found in more complex molecules designed for such applications. The presence of both a fluorine atom and a trifluoromethyl group on the benzene (B151609) ring makes it a valuable building block for creating materials with tailored optoelectronic properties.

Ligand Synthesis for Organometallic Complexes

In the field of organometallic chemistry, the design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. Fluorinated compounds are of particular interest as ligands due to the unique electronic properties conferred by the fluorine atoms. The electron-withdrawing nature of the fluoro and trifluoromethyl substituents in this compound can significantly influence the electronic environment of a metal center when this molecule is elaborated into a ligand.

This modulation of the metal center's electronics can enhance catalytic activity and stability. For instance, ligands incorporating such fluorinated moieties can be used in a variety of transition metal-catalyzed reactions. Although specific examples detailing the direct use of this compound for ligand synthesis are not abundant, its potential is evident from the general principles of ligand design. The ester functionality provides a convenient handle for further chemical transformations to build more complex ligand structures.

Synthesis of Compounds for Crop Protection Research

The trifluoromethyl group is a key functional group in many modern agrochemicals due to its positive influence on metabolic stability and biological activity. chemimpex.com Compounds containing this group are prevalent in herbicides, insecticides, and fungicides. Ethyl 4-(trifluoromethyl)benzoate, a closely related compound, is utilized as an intermediate in the synthesis of agricultural chemicals. chemimpex.com

The introduction of fluorine atoms into pesticide molecules is a common strategy in agrochemical research to enhance efficacy. beilstein-journals.org Given these trends, this compound represents a valuable starting material for the synthesis of new crop protection agents. The specific substitution pattern of this molecule can lead to novel active ingredients with potentially improved properties.

Application Area Key Structural Feature Benefit in Application
AgrochemicalsTrifluoromethyl groupEnhanced metabolic stability and biological activity
AgrochemicalsFluorine atomsIncreased efficacy

Contributions to Flavor and Fragrance Compound Research

Currently, there is no significant body of research indicating the use of this compound in the synthesis of flavor and fragrance compounds. The research in this field tends to focus on compounds that can be synthesized through green chemistry principles and often mimic natural scents. beilstein-journals.orgmatec-conferences.org The inclusion of fluorine is not a common strategy in the design of new odorants.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. These reactions are of great interest for the rapid generation of molecular complexity and the synthesis of libraries of compounds for drug discovery and other applications.

While specific examples of the integration of this compound into MCRs are not widely reported, its structure suggests its potential as a valuable component. The electron-deficient aromatic ring is activated towards nucleophilic attack, and the ester group can participate in various transformations. Trifluoromethyl-containing building blocks are often employed in MCRs to synthesize heterocyclic scaffolds of pharmaceutical interest. nih.govresearchgate.netnih.gov

Design and Synthesis of Chemically Diverse Scaffolds

The synthesis of diverse chemical scaffolds is a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable starting material for the construction of various molecular frameworks. The presence of multiple reactive sites—the aromatic ring and the ester group—allows for a wide range of chemical modifications.

For example, substituted 2-ethynylbenzoates can be used to synthesize isocoumarin (B1212949) scaffolds, which are important in medicinal chemistry. acs.org The fluorinated substituents on the benzoate ring can be used to modulate the properties of the final scaffold. The trifluoromethyl group, in particular, is known to enhance properties like metabolic stability and lipophilicity in drug candidates.

Scaffold Type Synthetic Strategy Potential Application
IsocoumarinsCyclization of substituted 2-ethynylbenzoatesMedicinal Chemistry
HeterocyclesMulti-component reactionsDrug Discovery

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Fluoro 4 Trifluoromethyl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Ethyl 3-fluoro-4-(trifluoromethyl)benzoate. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a comprehensive picture of the molecular framework.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling. The chemical shift of the methylene protons is influenced by the adjacent electron-withdrawing oxygen atom, shifting it downfield.

The aromatic region of the spectrum is expected to be more complex due to the substitution pattern on the benzene (B151609) ring. The protons on the aromatic ring will show splitting patterns influenced by both homo- and heteronuclear coupling with the adjacent fluorine atom. The precise chemical shifts and coupling constants are critical for confirming the isomeric purity and the exact substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-28.15 - 8.25Doublet of doublets (dd)J(H-F) ≈ 8-10, J(H-H) ≈ 2
H-57.95 - 8.05Doublet (d)J(H-H) ≈ 8
H-68.05 - 8.15Doublet of doublets (dd)J(H-H) ≈ 8, J(H-F) ≈ 5
-OCH₂CH₃4.35 - 4.45Quartet (q)J(H-H) ≈ 7.1
-OCH₂CH₃1.35 - 1.45Triplet (t)J(H-H) ≈ 7.1

Note: These are predicted values based on structurally similar compounds and are subject to experimental verification.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give a distinct signal. The carbonyl carbon of the ester group is expected to appear at the most downfield chemical shift. The carbon atoms of the aromatic ring will show characteristic shifts influenced by the electron-withdrawing effects of the fluoro and trifluoromethyl substituents. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atoms (¹J(C-F), ²J(C-F), etc.), providing valuable information about the proximity of carbon atoms to the fluorine substituents. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C=O164 - 166Singlet
C-1132 - 134Doublet
C-2128 - 130Doublet
C-3158 - 162Doublet
C-4125 - 129Quartet
C-5124 - 126Singlet
C-6118 - 120Doublet
-CF₃122 - 124Quartet
-OCH₂CH₃61 - 63Singlet
-OCH₂CH₃13 - 15Singlet

Note: These are predicted values based on structurally similar compounds and are subject to experimental verification.

¹⁹F NMR spectroscopy is particularly informative for this molecule, as it contains two distinct fluorine environments. A singlet is expected for the trifluoromethyl (-CF₃) group, as there are no neighboring NMR-active nuclei to cause splitting. The single fluorine atom attached to the aromatic ring will also appear as a distinct signal, likely a multiplet due to coupling with the neighboring aromatic protons. The chemical shifts of these signals provide direct evidence for the presence and electronic environment of the fluorine-containing groups.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
C-3 F-110 to -115Multiplet
-CF₃-60 to -65Singlet

Note: These are predicted values based on structurally similar compounds and are subject to experimental verification. Chemical shifts are referenced to an external standard.

While one-dimensional NMR provides significant data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For instance, it would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help in tracing the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the methylene protons to the methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The experimentally determined exact mass is then compared to the calculated theoretical mass for the proposed formula (C₁₀H₈F₄O₂) to confirm its identity. This technique provides a high level of confidence in the elemental composition of the synthesized molecule.

Table 4: Predicted HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₀H₈F₄O₂
Calculated Exact Mass236.0459
Expected Ion (e.g., [M+H]⁺)237.0537

Note: The expected ion and its mass will depend on the ionization technique used in the HRMS analysis.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry provides significant insights into the structure of this compound by analyzing its fragmentation pattern upon ionization. While a spectrum for the exact title compound is not detailed in the available literature, analysis of its isomers and the fundamental principles of ester fragmentation allow for a precise prediction of its behavior. The mass spectrum of the isomeric compound Ethyl 3-(trifluoromethyl)benzoate provides a valuable reference. nist.gov

The primary fragmentation pathways for aromatic esters involve cleavages at the ester group and modifications to the aromatic ring. libretexts.orgpharmacy180.com For this compound (molar mass: 236.16 g/mol ), the following key fragmentation steps are anticipated:

Loss of the Ethoxy Radical: The most characteristic fragmentation for ethyl esters is the cleavage of the C-O single bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This process results in the formation of a highly stable 3-fluoro-4-(trifluoromethyl)benzoyl cation. This fragment is often the base peak in the spectrum. pharmacy180.com

Loss of Ethylene (B1197577): A McLafferty rearrangement can lead to the elimination of a neutral ethylene molecule (C₂H₄, 28 Da). This fragmentation pathway results in the formation of a 3-fluoro-4-(trifluoromethyl)benzoic acid radical cation.

Alpha-Cleavage (Loss of Ethyl Radical): Cleavage of the ethyl group can occur, resulting in the loss of an ethyl radical (•CH₂CH₃, 29 Da).

Ring-based Fragmentation: The aromatic ring itself can fragment. The trifluoromethyl group is strongly bound, but the loss of a fluorine radical (•F, 19 Da) or even the entire trifluoromethyl radical (•CF₃, 69 Da) from the molecular ion or subsequent fragments is possible under high-energy conditions. whitman.edu

The expected fragmentation pattern provides a clear fingerprint for the identification and structural confirmation of the title compound.

m/zProposed Fragment IonFormula of Lost Neutral/Radical
236[M]⁺• (Molecular Ion)-
208[M - C₂H₄]⁺•C₂H₄
191[M - •OCH₂CH₃]⁺•OCH₂CH₃
163[M - •OCH₂CH₃ - CO]⁺•OCH₂CH₃, CO

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes of Ester, Fluoro, and Trifluoromethyl Groups

The IR spectrum of this compound is dominated by the characteristic absorption bands of its three main functional moieties: the aromatic ester, the aryl-fluoro group, and the trifluoromethyl group.

Ester Group (C=O and C-O): Aromatic esters exhibit a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to conjugation with the aromatic ring, this peak typically appears in the range of 1730–1715 cm⁻¹. orgchemboulder.comspectroscopyonline.com The spectrum also shows two or more distinct bands for the C–O stretching vibrations in the 1300–1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com A particularly notable band, corresponding to the C-C-O stretch, is found between 1310 and 1250 cm⁻¹. spectroscopyonline.com

Trifluoromethyl Group (CF₃): The CF₃ group is known for its intense IR absorption bands due to the high polarity of the C-F bonds. The symmetric and asymmetric C-F stretching vibrations give rise to very strong and often broad absorptions in the 1350–1100 cm⁻¹ region. cdnsciencepub.comnih.gov Specifically, a characteristic C-CF₃ stretching mode is often observed as a very strong band near 1330 cm⁻¹. ias.ac.in

Fluoro Group (C-F): The stretching vibration of the aromatic C-F bond typically appears as a moderate to strong absorption in the 1250–1020 cm⁻¹ range. This peak can sometimes overlap with the strong absorptions from the ester and trifluoromethyl groups, making its precise assignment challenging without comparative analysis.

The combination of these distinct vibrational modes creates a unique spectral fingerprint for this compound. Analysis of the IR spectrum for the related isomer, Ethyl 4-(trifluoromethyl)benzoate, supports these assignments. nist.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic EsterC=O Stretch1715 - 1730Strong
Aromatic EsterC-C-O Stretch1250 - 1310Strong
Aromatic EsterO-C-C Stretch1000 - 1300Strong
TrifluoromethylC-F Asymmetric/Symmetric Stretches1100 - 1350Very Strong, Broad
Aryl-FluoroC-F Stretch1020 - 1250Medium to Strong

Single Crystal X-ray Diffraction (SXRD)

Single Crystal X-ray Diffraction (SXRD) provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly documented, a detailed analysis of closely related fluorinated and trifluoromethylated benzoate (B1203000) structures allows for a robust prediction of its molecular geometry and crystal packing.

Determination of Molecular Geometry and Conformation

Based on the analysis of related structures like ethyl 4-fluoro-3-nitro-benzoate and various fluorobenzoic acids, the molecular geometry of this compound can be confidently predicted. nih.govnih.gov

Aromatic Ring: The central benzene ring is expected to be planar.

Substituent Coplanarity: The ester group [-C(O)OCH₂CH₃] is likely to be nearly coplanar with the aromatic ring to maximize π-conjugation. However, a slight dihedral angle between the plane of the ester group and the benzene ring may exist to alleviate steric strain.

Ethyl Group Conformation: The ethyl group of the ester will adopt a staggered conformation to minimize torsional strain.

The trifluoromethyl group's fluorine atoms are often observed to be rotationally disordered in crystal structures. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing is dictated by a network of weak intermolecular interactions, with the fluorine and trifluoromethyl substituents playing a crucial role. researchgate.netstrath.ac.uk The presence of multiple electronegative fluorine atoms and the ester carbonyl group facilitates a variety of non-covalent interactions. researchgate.net

C-H···O Interactions: The carbonyl oxygen of the ester group is a primary hydrogen bond acceptor, likely forming weak C-H···O hydrogen bonds with aromatic or ethyl C-H groups of neighboring molecules. This interaction is a common motif in the crystal packing of esters. nih.gov

C-H···F Interactions: The fluorine atoms of both the single fluoro and the trifluoromethyl substituents can act as weak hydrogen bond acceptors, leading to the formation of C-H···F interactions that help direct the crystal packing.

π-π Stacking: The electron-deficient nature of the fluorinated aromatic ring suggests that π-π stacking interactions between adjacent rings will be a significant packing force. Trifluoromethylation, in particular, has been shown to enhance π-π stacking by increasing the molecular quadrupole moment. researchgate.net

The interplay of these forces is expected to result in a densely packed, stable crystalline structure, a common feature observed in fluorinated organic compounds. strath.ac.ukresearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.

Reaction Pathway Modeling

Theoretical modeling can be used to map out the energetic landscape of a chemical reaction, identifying transition states and intermediates. This allows for the prediction of reaction mechanisms and rates. For Ethyl 3-fluoro-4-(trifluoromethyl)benzoate, this could involve modeling its synthesis or its reactivity in various chemical transformations.

Despite the availability of these powerful computational tools, specific data, research findings, and data tables for "this compound" are not present in the reviewed scientific literature. Therefore, a detailed article adhering to the requested outline cannot be generated at this time.

Structure-Reactivity Relationship Studies

The fluorine and trifluoromethyl groups are known to exert profound effects on the reactivity of organic molecules. wiley-vch.de The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect, while the trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry. mdpi.com These electronic properties significantly influence the reaction mechanisms of this compound. wiley-vch.demdpi.com

In reactions involving the ester moiety, the electron-withdrawing nature of the substituents on the aromatic ring would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This could, for instance, accelerate the rate of hydrolysis compared to unsubstituted ethyl benzoate (B1203000).

For reactions on the aromatic ring, the combined electronic effects of the substituents are critical. The trifluoromethyl group strongly deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. The fluorine atom also deactivates the ring (though to a lesser extent than the trifluoromethyl group) but is an ortho, para-director. The interplay of these directing effects would be a key area of study for understanding the reactivity of the aromatic core.

Table 2: Predicted Influence of Substituents on the Reactivity of the Aromatic Ring in this compound.
Reaction TypePredicted Reactivity Compared to Benzene (B151609)Major Regioisomeric Product(s)
Electrophilic Aromatic SubstitutionStrongly DeactivatedSubstitution at C-5
Nucleophilic Aromatic SubstitutionActivatedSubstitution at C-4

Note: The predictions in this table are based on established principles of physical organic chemistry.

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. nih.govnih.gov For this compound, QSPR studies could be used to predict a range of properties, including its boiling point, solubility, and chromatographic retention times.

Q & A

Q. What are the key intermediates and synthetic routes for preparing Ethyl 3-fluoro-4-(trifluoromethyl)benzoate?

The synthesis typically involves fluorination and trifluoromethylation steps. Key intermediates include 3-fluoro-4-(trifluoromethyl)benzaldehyde (CAS: 204339-72-0) and 4-(trifluoromethyl)benzoyl chloride (CAS: 329-15-7) . A representative route involves:

  • Step 1 : Fluorination of 4-(trifluoromethyl)benzaldehyde using Selectfluor® or DAST.
  • Step 2 : Esterification with ethanol under acidic conditions to yield the final product. Critical Parameters : Reaction temperature (70–90°C), anhydrous conditions, and catalyst choice (e.g., H₂SO₄ for esterification) .
IntermediateCAS RNRole in Synthesis
4-(Trifluoromethyl)benzoyl chloride329-15-7Acylating agent
3-Fluoro-4-(trifluoromethyl)benzaldehyde204339-72-0Fluorinated precursor

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed via:

  • Chromatography : Silica gel column chromatography (eluent: hexane/ethyl acetate) .
  • Spectroscopy : ¹⁹F NMR (δ -60 to -65 ppm for CF₃ groups) and LC-MS (m/z 250.1 [M+H]⁺) .
  • Elemental Analysis : Matching calculated vs. observed C/F ratios (e.g., C: 48.0%, F: 34.0%) .

Q. What are the standard purification techniques for this compound?

  • Recrystallization : From ethanol/water mixtures (yield: 75–85%) .
  • Distillation : For intermediates like 4-(trifluoromethyl)benzoyl chloride (bp: 78–79°C at 16 mmHg) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluoro substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing CF₃ and F groups reduce electron density on the benzene ring, directing electrophilic substitution to the meta position. This is critical in Suzuki-Miyaura couplings, where the boronic ester intermediate (e.g., 3-fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester, CAS: 445303-67-3) requires Pd(OAc)₂/XPhos catalysts for effective coupling .

Example Reaction :

  • This compound + aryl boronic acid → Biaryl product (yield: 60–70%, TON: 500–600) .

Q. What methodological challenges arise in characterizing conflicting spectral data (e.g., NMR vs. MS)?

Discrepancies may occur due to:

  • Dynamic Effects : Rotamers of the ester group causing split signals in ¹H NMR .
  • Isotopic Patterns : Overlapping isotopic peaks in MS (e.g., ¹³C vs. ³⁷Cl in halogenated analogs) . Resolution : Use high-field NMR (500 MHz+) and tandem MS/MS for fragmentation analysis .

Q. How can structural modifications enhance biological activity?

  • Thiazole Derivatives : Replacing the ester with a thiazolyloxy group (e.g., ethyl 3-fluoro-4-(2-thiazolyloxy)benzoate) increases antimicrobial activity (MIC: 2–4 µg/mL against S. aureus) .
  • Hydrolysis to Carboxylic Acid : 3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS: 1261849-23-3) shows improved solubility for in vitro assays .
DerivativeBiological ActivityApplication
Thiazolyloxy analogAntibacterialDrug discovery
Carboxylic acidEnzyme inhibitionBiochemistry

Q. What advanced computational methods predict the compound’s physicochemical properties?

  • DFT Calculations : Optimize geometry and predict electrostatic potential (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .
  • LogP Prediction : Use Molinspiration or ACD/Labs software (experimental logP: 3.2 ± 0.3) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for derivatives?

Variations arise from polymorphic forms or impurities. For example:

  • This compound : Reported mp ranges 45–48°C due to residual solvents. Solution: Recrystallize from anhydrous ethanol and dry under vacuum .

Q. Why do catalytic conditions from similar compounds fail for this substrate?

The strong electron-withdrawing effect of CF₃/F groups deactivates the aryl ring, requiring tailored catalysts. For instance, Pd(OAc)₂ with SPhos ligand outperforms Buchwald-Hartwig conditions in amination reactions .

Methodological Optimization

Q. How to improve yield in esterification steps?

  • Microwave Assistance : Reduces reaction time from 12h to 30min (yield increase: 15–20%) .
  • Dean-Stark Trap : Removes water to shift equilibrium in esterification (yield: 90–95%) .

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